(E)-octadec-2-enoic acid
Overview
Description
(E)-octadec-2-enoic acid, also known as trans-9-octadecenoic acid or elaidic acid, is a monounsaturated fatty acid with the molecular formula C18H34O2. It is the trans isomer of oleic acid and is commonly found in partially hydrogenated vegetable oils. This compound is of significant interest due to its presence in various food products and its implications for human health.
Preparation Methods
Synthetic Routes and Reaction Conditions
(E)-octadec-2-enoic acid can be synthesized through the partial hydrogenation of oleic acid. This process involves the use of a catalyst, typically palladium or nickel, under controlled conditions to convert the cis double bond of oleic acid to the trans configuration. The reaction is carried out at elevated temperatures and pressures to achieve the desired isomerization.
Industrial Production Methods
Industrially, this compound is produced during the hydrogenation of vegetable oils. This process is used to increase the shelf life and stability of oils by converting unsaturated fats to saturated and trans fats. The hydrogenation process involves the use of metal catalysts and hydrogen gas under high pressure and temperature conditions.
Chemical Reactions Analysis
Types of Reactions
(E)-octadec-2-enoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form a variety of products, including aldehydes, ketones, and carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can yield stearic acid, a fully saturated fatty acid. This reaction typically uses hydrogen gas and a metal catalyst.
Substitution: The carboxyl group of this compound can participate in substitution reactions to form esters and amides. These reactions often involve alcohols or amines in the presence of acid or base catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium or nickel catalysts
Substitution: Alcohols, amines, acid or base catalysts
Major Products Formed
Oxidation: Aldehydes, ketones, carboxylic acids
Reduction: Stearic acid
Substitution: Esters, amides
Scientific Research Applications
Chemistry
In chemistry, (E)-octadec-2-enoic acid is used as a reference compound for studying the properties and reactions of trans fatty acids. It serves as a model compound for understanding the behavior of unsaturated fats under various chemical conditions.
Biology
In biological research, this compound is studied for its effects on cellular processes and metabolism. It is known to influence lipid metabolism and has been implicated in the development of cardiovascular diseases due to its presence in trans fats.
Medicine
In medicine, research on this compound focuses on its impact on human health. Studies have shown that high intake of trans fats, including this compound, is associated with an increased risk of heart disease, diabetes, and other metabolic disorders.
Industry
Industrially, this compound is used in the production of margarine, shortening, and other food products. Its stability and shelf life make it a valuable component in processed foods.
Mechanism of Action
The mechanism by which (E)-octadec-2-enoic acid exerts its effects involves its incorporation into cell membranes and lipoproteins. This alters the fluidity and function of cell membranes, affecting various cellular processes. Additionally, this compound can influence the expression of genes involved in lipid metabolism and inflammation, contributing to its adverse
Properties
CAS No. |
27251-59-8 |
---|---|
Molecular Formula |
C18H34O2 |
Molecular Weight |
282.5 g/mol |
IUPAC Name |
(E)-octadec-2-enoic acid |
InChI |
InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h16-17H,2-15H2,1H3,(H,19,20)/b17-16+ |
InChI Key |
LKOVPWSSZFDYPG-WUKNDPDISA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCC/C=C/C(=O)O |
SMILES |
CCCCCCCCCCCCCCCC=CC(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC=CC(=O)O |
26764-26-1 | |
Synonyms |
5-octadecenoic acid octadecenoic acid |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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